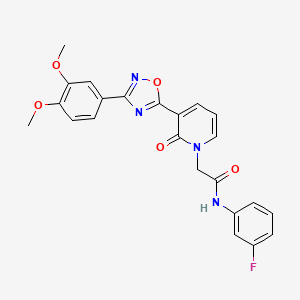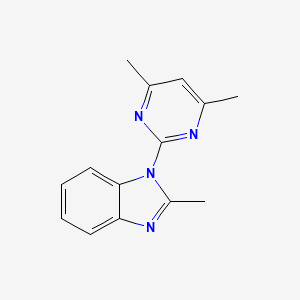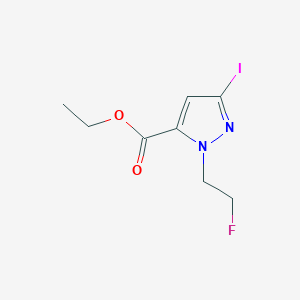
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, a 2-oxopyridin-1(2H)-yl group, and a 3-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dimethoxyphenyl and 3-fluorophenyl groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the oxadiazole ring or at the various functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the environment. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .Scientific Research Applications
Synthesis Techniques and Antimicrobial Applications
The synthesis and evaluation of derivatives of 1,3,4-oxadiazole, which is structurally related to the compound of interest, have shown significant antimicrobial properties. For instance, a study on the synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed antimicrobial and hemolytic activity. These compounds exhibited activity against various microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017).
Radiosynthesis for Imaging Applications
In the field of imaging, the radiosynthesis of [18F]PBR111, a selective radioligand, showcases the potential application of related compounds in positron emission tomography (PET) imaging. This technique involves the use of fluorine-18 labeled compounds for in vivo imaging of biological targets, offering insights into the selective ligands of the translocator protein (18 kDa) (Dollé et al., 2008).
Anticancer and Kinase Inhibitory Activities
Another application area is in the development of anticancer agents, where N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, containing a thiazole instead of a pyridine, were synthesized and evaluated for Src kinase inhibitory and anticancer activities. These studies highlight the role of structural modifications in enhancing biological activities, offering a pathway for the design of novel anticancer drugs (Fallah-Tafti et al., 2011).
Enzyme Inhibition for Drug Development
Further, the synthesis and biological evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores were conducted to explore their antibacterial potentials. Such studies are crucial for the development of new therapeutic agents targeting bacterial infections (Iqbal et al., 2017).
Future Directions
properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5/c1-31-18-9-8-14(11-19(18)32-2)21-26-22(33-27-21)17-7-4-10-28(23(17)30)13-20(29)25-16-6-3-5-15(24)12-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTPHHMDNWGURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=CC=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2965341.png)
![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2965342.png)


![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2965347.png)
![Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2965349.png)

![2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2965353.png)
![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2965354.png)

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2965356.png)
![6-phenyl-2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2965358.png)
